N-[2-(allylthio)phenyl]-2-chloroacetamide
CAS No.: 79877-05-7
Cat. No.: VC5280992
Molecular Formula: C11H12ClNOS
Molecular Weight: 241.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79877-05-7 |
|---|---|
| Molecular Formula | C11H12ClNOS |
| Molecular Weight | 241.73 |
| IUPAC Name | 2-chloro-N-(2-prop-2-enylsulfanylphenyl)acetamide |
| Standard InChI | InChI=1S/C11H12ClNOS/c1-2-7-15-10-6-4-3-5-9(10)13-11(14)8-12/h2-6H,1,7-8H2,(H,13,14) |
| Standard InChI Key | BZSMZBXSTLUBKS-UHFFFAOYSA-N |
| SMILES | C=CCSC1=CC=CC=C1NC(=O)CCl |
Introduction
Structural and Molecular Characteristics
The molecular formula of N-[2-(allylthio)phenyl]-2-chloroacetamide is C11H12ClNOS, with a molecular weight of 241.73 g/mol. The structure comprises:
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A phenyl ring with an allylthio substituent at the second position, introducing steric bulk and potential sites for oxidation.
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A 2-chloroacetamide group (-NHCOCH2Cl) attached to the nitrogen atom, which is a hallmark of bioactive chloroacetamides .
Crystallographic Insights
Although no crystal structure data exists for this compound, related N-substituted chloroacetamides exhibit hydrogen-bonding patterns that influence their solid-state properties. For example, N,N'-(1,2-phenylene)bis(2-chloroacetamide) crystallizes in the monoclinic space group P 1 21/c 1 with unit cell parameters a = 4.5731 Å, b = 14.3260 Å, and c = 16.7472 Å . The presence of N–H···O hydrogen bonds in such structures enhances thermal stability, a feature likely shared by N-[2-(allylthio)phenyl]-2-chloroacetamide .
Spectroscopic Properties
Key spectral data for analogous compounds include:
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IR spectroscopy: Strong absorption bands near 1,650 cm⁻¹ (amide C=O stretch) and 750 cm⁻¹ (C–Cl stretch) .
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NMR spectroscopy: Aromatic protons resonate at δ 7.2–7.8 ppm, while the allylthio group’s protons appear as a triplet (δ 3.3 ppm for –SCH2–) and a multiplet (δ 5.1–5.3 ppm for –CH=CH2) .
Synthetic Routes and Optimization
General Synthesis Strategy
N-[2-(Allylthio)phenyl]-2-chloroacetamide can be synthesized via a two-step process:
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Introduction of the allylthio group: Reacting 2-aminothiophenol with allyl bromide in the presence of a base (e.g., K2CO3) yields 2-(allylthio)aniline.
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Acetylation with chloroacetyl chloride: Treating 2-(allylthio)aniline with chloroacetyl chloride in an inert solvent (e.g., toluene) under reflux conditions forms the target compound .
Representative Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Allyl bromide, K2CO3, DMF, 80°C, 12 h | 85% |
| 2 | Chloroacetyl chloride, toluene, 120°C, 24 h | 78% |
This method parallels the synthesis of 2-chloro-N-(2-phenoxyphenyl)acetamide, where palladium catalysis and ligand-assisted coupling were employed to achieve high yields .
Challenges and Solutions
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Byproduct formation: Competing N-allylation may occur during the acetylation step. Using a bulky base (e.g., triethylamine) minimizes this issue .
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Purification: Column chromatography with silica gel (ethyl acetate/hexane, 1:4) effectively separates the product from unreacted starting materials .
Physicochemical and Pharmacological Properties
Antimicrobial Activity
QSAR studies on structurally similar N-(substituted phenyl)-2-chloroacetamides reveal that halogen substituents at the para position significantly improve antimicrobial potency . For example:
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